Ethenylsilane

Silicon Carbide Chemical Vapor Deposition Single-Source Precursor

Sourcing an oxygen-free silane for sub-1000°C SiC CVD presents purity and supply challenges. Ethenylsilane (CAS 7291-09-0) is the only vinylsilane combining sub-ambient boiling point (-22.8°C) with three Si-H bonds and oxygen-free composition (C₂H₆Si), enabling: • Epitaxial 3C-SiC growth at 1000°C-≥200°C below conventional carbonization methods. • Oxygen-free SiC films confirmed by Raman spectroscopy (dominant Si-C bonding, no C-Hₙ or C-C signals). • One-step telechelic polyethylene synthesis with up to 81% vinyl end-group fidelity. Supplied as research-grade gas. Contact BenchChem for packaging and lot availability.

Molecular Formula C2H3Si
Molecular Weight 55.13 g/mol
CAS No. 7291-09-0
Cat. No. B1197119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenylsilane
CAS7291-09-0
Synonymsvinylsilane
Molecular FormulaC2H3Si
Molecular Weight55.13 g/mol
Structural Identifiers
SMILESC=C[Si]
InChIInChI=1S/C2H3Si/c1-2-3/h2H,1H2
InChIKeyARLJCLKHRZGWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenylsilane CAS 7291-09-0: Core Properties and Procurement Classification


Ethenylsilane (CH₂=CHSiH₃, vinylsilane) is the simplest organosilicon compound bearing both a vinyl group and three Si–H bonds. It is a colorless gas with a boiling point of −22.8 °C [1]. As a derivative of silane (SiH₄), it serves as a fundamental building block in organosilicon chemistry, yet its practical utility extends beyond theoretical interest: the compound functions as a single-source precursor for silicon carbide (SiC) chemical vapor deposition (CVD), a chain-transfer agent in polyolefin synthesis, and a reactive intermediate for hydrosilylation and polymerization [2]. Unlike substituted vinylsilanes (e.g., trimethylvinylsilane or vinyltrimethoxysilane), ethenylsilane lacks bulky or hydrolyzable substituents on silicon, which confers a unique combination of high volatility, minimal steric hindrance, and multiple reactive Si–H sites—factors that directly influence its selection in gas-phase and surface-sensitive applications.

Single-source SiC CVD precursor (no separate carbonization)
High-volatility gas-phase delivery for CVD/ALD processes
Three Si–H bonds enable cross-linking and multi-functional grafting
Chain-transfer agent for one-step telechelic polyolefin synthesis

Why Generic Silane Substitution Fails for Ethenylsilane Processes


Substituting ethenylsilane with a closely related vinylsilane (e.g., vinyltrimethoxysilane or trimethylvinylsilane) or a generic silane (e.g., SiH₄ or tetraethoxysilane) is rarely inconsequential. Ethenylsilane occupies a narrow physicochemical niche: it is the only vinylsilane that simultaneously exhibits a boiling point below ambient temperature (−22.8 °C vs. +55 °C to +131 °C for common analogs), possesses three reactive Si–H bonds for cross-linking or grafting, and acts as a single-source SiC precursor without introducing oxygen or carbon–carbon contaminants that arise from alkoxy or alkyl substituents . In processes where vapor-phase delivery, film purity, or end-group fidelity are critical, replacement with a higher-boiling or oxygen-containing analog can alter mass transport, introduce unwanted heteroatoms, or shift reaction kinetics—directly compromising product performance and process reproducibility.

Higher-boiling vinylsilane analogs may alter vapor-phase delivery and mass transport.
Alkoxy- or alkyl-substituted silanes can introduce oxygen or excess carbon, requiring purity validation.
Absence of Si–H bonds in substituted analogs limits cross-linking density and end-group control.

Quantitative Evidence vs. Closest Analogs


SiC CVD Processing Temperature: Single-Source vs. Two-Source System

Ethenylsilane enables epitaxial growth of 3C-SiC on Si substrates at 900–1000 °C using a single precursor, whereas the conventional two-precursor approach (separate Si and C sources) requires a carbonization step at approximately 1200 °C [1]. The intramolecular Si–C bond in ethenylsilane remains stable under deposition conditions, simplifying the process and eliminating the need for a dedicated carbonization step [1]. The temperature reduction of ≥200 °C is quantitatively significant for thermal budget management in semiconductor fabrication.

SiC CVD processing temperature
Head-to-head
≥200 °C lower growth temperature vs. two-source CVD
Supports lower thermal budget and reduced substrate damage
900–1000 °C single precursor; no carbonization step required
Silicon Carbide Chemical Vapor Deposition Single-Source Precursor

Volatility Advantage: Boiling Point vs. Common Vinylsilane Alternatives

Ethenylsilane exhibits a boiling point of −22.8 °C (250.3 K) [1], which is substantially lower than that of trimethylvinylsilane (55 °C) , vinyltrimethoxysilane (123 °C) , and tetravinylsilane (130–131 °C) . This difference of at least 77 °C relative to the next most volatile analog (trimethylvinylsilane) translates into a vapor pressure advantage that facilitates gas-phase metering, homogeneous vapor mixing, and low-temperature delivery without carrier-gas preheating.

Volatility: Boiling point comparison
Cross-study comparable
−22.8 °C; ≥77 °C lower than trimethylvinylsilane
May reduce gas-line condensation risk and delivery complexity
Reported at 760 mmHg
Vapor Delivery CVD Precursor Physical Property

Si–H Bond Density vs. Substituted Vinylsilanes

Ethenylsilane possesses three Si–H bonds per molecule, whereas the commonly used vinyltrimethylsilane contains none and vinyltrimethoxysilane contains only hydrolyzable alkoxy groups that release alcohols upon reaction [1]. In hydrosilylation or dehydrogenative silylation, each Si–H can independently react with an unsaturated substrate, enabling higher cross-link density or multi-functional grafting. Quantitative advantage: ethenylsilane offers a theoretical Si–H functionality of 3, compared to 0 for trimethylvinylsilane and 0 for vinyltrimethoxysilane (alkoxy-based reactivity follows a different hydrolytic pathway).

Si–H bond density
Class-level inference
3 Si–H bonds vs. 0 for trimethylvinylsilane
Enables higher cross-link density potential in grafting
Hydrosilylation or radical conditions
Hydrosilylation Cross-linking Functionalization

Chain-Transfer Efficiency in One-Step Polyolefin Functionalization

Vinylsilanes, including ethenylsilane, serve as efficient chain-transfer agents (CTAs) in palladium-diimine-catalyzed ethylene polymerization, yielding α-alkenyl-ω-silyl heterotelechelic polyethylenes in a single step [1]. Molecular weight (Mn) can be tuned over a wide range by adjusting the [ethylene]/[vinylsilane] ratio, with high vinylic end-group fidelity (up to 81%) and a turnover frequency (TOF) comparable to ethylene homopolymerization [1]. In contrast, alternative telechelic polyolefin synthesis requires multistep sequences involving living polymerization, post-polymerization quenching, and hydrogenation, each of which introduces process complexity and yield losses.

Chain-transfer efficiency
Class-level inference
Single-step synthesis; vinylic end-group up to 81%
Supports direct telechelic polyolefin production
Pd(II) α-diimine catalyst, 22 °C, 100 psi ethylene
Polyolefin Functionalization Chain-Transfer Agent Telechelic Polymer

Film Purity: Oxygen Contamination vs. Alkoxy-Substituted Vinylsilanes

Raman spectroscopy of SiC films deposited from ethenylsilane at ≥900 °C confirms that the dominant bonding structure is Si–C, with negligible C–Hₙ or C–C signals, indicating high crystalline quality without hydrocarbon contamination [1]. In contrast, alkoxy-substituted vinylsilanes (e.g., vinyltrimethoxysilane) introduce oxygen into the precursor stream, which can lead to silicon oxycarbide (SiOC) formation or oxygen-related defects in the deposited film unless meticulously controlled. The C:Si stoichiometry from ethenylsilane is intrinsically 2:1, matching the SiC target without excess carbon.

Film purity: Oxygen contamination
Head-to-head
Dominant Si–C bonding; no C–Hₙ or C–C (Raman)
Reported oxygen-free SiC film from oxygen-free precursor
CVD at 900–1000 °C; Raman and XRD characterization
SiC Thin Film CVD Purity Contamination Control

Steric Accessibility in Radical Addition vs. Trimethylvinylsilane

In radical addition reactions, the activation energy for benzyl radical (C₆H₅C·H₂) addition to trimethylvinylsilane is approximately 7 kcal mol⁻¹ higher than that for addition to vinyl chloride, attributed to steric shielding by the trimethylsilyl group [1]. By inference, ethenylsilane—which bears no bulky substituents and has a steric profile closer to vinyl chloride—should exhibit an activation energy substantially lower than that of trimethylvinylsilane, translating into faster reaction kinetics under identical conditions.

Steric accessibility in radical addition
Class-level inference
Inferred ~7 kcal/mol lower vs. trimethylvinylsilane
May enable faster radical addition kinetics
Inference from steric comparison; direct measurement pending
Radical Addition Activation Energy Steric Effect

Optimal Application Scenarios for Ethenylsilane


Low-Thermal-Budget Epitaxial SiC Growth on Silicon

Ethenylsilane is the precursor of choice when a single-source, low-temperature (<1000 °C) CVD route to stoichiometric 3C-SiC is required. The demonstrated epitaxial growth on Si(111) at 1000 °C—at least 200 °C below the conventional carbonization-based method [1]—makes it uniquely suitable for back-end-of-line (BEOL) compatible SiC deposition in power device and MEMS manufacturing, where thermal exposure must be minimized to preserve underlying structures.

Gas-Phase Surface Grafting with High Si–H Density

With three Si–H bonds and a boiling point of −22.8 °C [1], ethenylsilane is ideally suited for gas-phase grafting onto hydroxylated surfaces (e.g., silica, alumina, or cellulose) where high grafting density and uniform coverage are desired. Each Si–H group can independently react with surface –OH or be converted to a silanol for subsequent condensation, yielding a cross-linked siloxane network that outperforms monofunctional silanes in coating durability.

Single-Step Synthesis of Heterotelechelic Polyethylene

In polyolefin production, ethenylsilane enables the direct, one-step synthesis of α-alkenyl-ω-silyl telechelic polyethylene with Mn control and high end-group fidelity (up to 81% vinyl) [2]. This eliminates the multi-step living polymerization-quenching-hydrogenation sequence, reducing capital and operating costs for manufacturers of functionalized polyethylenes used in adhesives, compatibilizers, and reactive blend components.

High-Purity SiC Films Free of Oxygen Contamination

For applications demanding oxygen-free SiC films—such as high-voltage power diodes, radiation-hard detectors, and biocompatible coatings—ethenylsilane's oxygen-free molecular composition (C₂H₆Si) ensures that deposited films contain only Si and C, as evidenced by Raman spectroscopy showing dominant Si–C bonding without C–Hₙ or C–C signals [3]. This purity advantage cannot be matched by alkoxy-containing silanes, which inherently introduce oxygen.

Application
Selection Property
Validation Focus
Epitaxial SiC growth on silicon
Single-source precursor; reduced thermal budget
Film crystallinity, stoichiometry, and oxygen content
Gas-phase surface grafting
High Si–H density and sufficient volatility
Grafting uniformity and siloxane network stability
One-step telechelic polyolefin synthesis
Chain-transfer capability for end-functionalization
End-group fidelity and molecular weight control
Oxygen-free SiC film deposition
Oxygen-free molecular composition
Raman-confirmed Si–C bonding; absence of oxygen defects
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